molecular formula C14H11ClO2 B6364295 4-Chloro-3-(3-methylphenyl)benzoic acid, 95% CAS No. 1261926-42-4

4-Chloro-3-(3-methylphenyl)benzoic acid, 95%

Cat. No. B6364295
CAS RN: 1261926-42-4
M. Wt: 246.69 g/mol
InChI Key: XHYZVSUHUCSGMI-UHFFFAOYSA-N
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Description

4-Chloro-3-(3-methylphenyl)benzoic acid, 95% (also known as 4-CMB-95) is a reagent used in organic synthesis and chemical research. It is a white, crystalline solid with a molecular weight of 204.57 g/mol, and a melting point of 153-155°C. 4-CMB-95 is a versatile reagent and has been used in a variety of research applications, ranging from the synthesis of small molecules to the study of biochemical and physiological effects. In

Scientific Research Applications

4-CMB-95 has been used in a variety of scientific research applications. It has been used in the synthesis of small molecules, such as pharmaceuticals, pesticides, and agrochemicals. It has also been used in the study of biochemical and physiological effects of various compounds, such as hormones, neurotransmitters, and drugs. In addition, 4-CMB-95 has been used in the synthesis of polymers and nanomaterials for use in medical and industrial applications.

Mechanism of Action

4-CMB-95 is a reagent that is used in organic synthesis and chemical research. It acts as a catalyst in the reaction of 4-chloro-3-methylbenzoic acid and 3-methylphenol. The reaction is conducted in the presence of an acid catalyst, such as sulfuric acid, at a temperature of 80-90°C. The reaction produces 4-CMB-95 as the main product and some minor byproducts.
Biochemical and Physiological Effects
4-CMB-95 has been used in the study of biochemical and physiological effects of various compounds, such as hormones, neurotransmitters, and drugs. It has been found to be effective in the synthesis of small molecules, such as pharmaceuticals, pesticides, and agrochemicals. In addition, 4-CMB-95 has been used in the study of the physiological effects of various compounds, such as their effects on the cardiovascular system, the immune system, and the nervous system.

Advantages and Limitations for Lab Experiments

4-CMB-95 has several advantages for use in laboratory experiments. It is a versatile reagent that can be used in a variety of scientific research applications. It is also relatively inexpensive and easy to obtain. Furthermore, it has a high yield of 95%, meaning that it can be used in large-scale synthesis. However, 4-CMB-95 also has some limitations. It is highly sensitive to light, moisture, and heat, and it can decompose if exposed to these conditions.

Future Directions

4-CMB-95 has a wide range of applications in scientific research, and there are many potential future directions for its use. It could be used in the development of new drugs, pesticides, and agrochemicals. It could also be used in the study of biochemical and physiological effects of various compounds, such as hormones, neurotransmitters, and drugs. In addition, 4-CMB-95 could be used in the synthesis of polymers and nanomaterials for use in medical and industrial applications. Finally, it could be used in the development of new catalysts and reagents for use in organic synthesis.

Synthesis Methods

4-CMB-95 can be synthesized by the reaction of 4-chloro-3-methylbenzoic acid and 3-methylphenol. The reaction is conducted in the presence of an acid catalyst, such as sulfuric acid, at a temperature of 80-90°C. The reaction produces 4-CMB-95 as the main product and some minor byproducts. The yield of the reaction is typically around 95%, hence the name 4-CMB-95.

properties

IUPAC Name

4-chloro-3-(3-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9-3-2-4-10(7-9)12-8-11(14(16)17)5-6-13(12)15/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYZVSUHUCSGMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680869
Record name 6-Chloro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-(3-methylphenyl)benzoic acid

CAS RN

1261926-42-4
Record name 6-Chloro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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